(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 92418-32-1
VCID: VC7335604
InChI: InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1
SMILES: C1C(C2C(O1)C(CO2)N)N.Cl.Cl
Molecular Formula: C6H14Cl2N2O2
Molecular Weight: 217.09

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride

CAS No.: 92418-32-1

Cat. No.: VC7335604

Molecular Formula: C6H14Cl2N2O2

Molecular Weight: 217.09

* For research use only. Not for human or veterinary use.

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride - 92418-32-1

Specification

CAS No. 92418-32-1
Molecular Formula C6H14Cl2N2O2
Molecular Weight 217.09
IUPAC Name (3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride
Standard InChI InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1
Standard InChI Key VOSJFOCIQDMNOQ-MGXNYLRYSA-N
SMILES C1C(C2C(O1)C(CO2)N)N.Cl.Cl

Introduction

Chemical Structure and Stereochemical Significance

The compound’s core structure consists of a hexahydrofuro[3,2-b]furan scaffold with two amine groups at the 3 and 6 positions. The stereochemistry, denoted by the (3R,3aR,6S,6aR) configuration, ensures a rigid bicyclic framework that influences its reactivity and interaction with biological targets . Key structural features include:

PropertyValueSource
Molecular FormulaC₆H₁₄Cl₂N₂O₂
Molecular Weight217.09 g/mol
IUPAC Name(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine; dihydrochloride
CAS Number92418-32-1

The dihydrochloride salt form enhances solubility in polar solvents compared to the free base, though explicit solubility data remain unreported. The stereochemical arrangement is critical for molecular recognition processes, as evidenced by analogous bicyclic diamines exhibiting selective binding to enzymatic sites .

Synthesis and Preparation

The synthesis involves a multi-step process beginning with the parent diamine, (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine, followed by salt formation with hydrochloric acid. Key steps derived from patent literature include:

Parent Diamine Synthesis

The parent compound is synthesized via cyclization reactions using furan derivatives and amine precursors. A notable method involves:

  • Lewis Acid-Catalyzed Cyclization: Employing Bi(OTf)₃ or Sc(OTf)₃ at 180–220°C to facilitate ring closure .

  • Amination: Introducing amine groups via nucleophilic substitution or reductive amination .

Physicochemical Properties

The compound’s properties are influenced by its bicyclic framework and ionic character:

Spectroscopic Data

  • Infrared (IR): Strong absorption bands at 3300–3500 cm⁻¹ (N–H stretch) and 1600–1650 cm⁻¹ (C–N bend) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Distinct signals for equatorial and axial protons on the furan rings (δ 3.2–4.1 ppm) .

    • ¹³C NMR: Resonances for quaternary carbons adjacent to oxygen atoms (δ 75–85 ppm) .

Stability and Reactivity

ParameterRecommendationSource
Protective EquipmentGloves, safety goggles, lab coat
First AidFlush eyes/skin with water; seek medical attention if ingested
StorageAirtight container, desiccated, 2–8°C

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